n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Anticancer Cytotoxicity Gastric cancer

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1617-94-3; molecular formula C13H10N4O; molecular weight 238.24 g/mol) is a heterocyclic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 4-pyridyl ring and at the 2-amino position with a phenyl group. This compound serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for derivatives with anticancer and antimycobacterial activities, and is commercially available at research-grade purities of 95% or higher from multiple suppliers.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
CAS No. 1617-94-3
Cat. No. B1652871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
CAS1617-94-3
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C13H10N4O/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17)
InChIKeyKOQHHVPFQWLIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1617-94-3): Chemical Identity and Research-Grade Procurement Specifications


N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1617-94-3; molecular formula C13H10N4O; molecular weight 238.24 g/mol) is a heterocyclic small molecule comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 4-pyridyl ring and at the 2-amino position with a phenyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for derivatives with anticancer and antimycobacterial activities, and is commercially available at research-grade purities of 95% or higher from multiple suppliers .

Why N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Cannot Be Substituted with a Generic 1,3,4-Oxadiazole Analog


The 1,3,4-oxadiazole core is not a single, interchangeable pharmacophore. Systematic studies demonstrate that even minor structural changes—such as replacing the heterocyclic core (oxadiazole vs. thiadiazole vs. triazole), altering the N-aryl substituent (phenyl vs. 4-chlorophenyl vs. p-tolyl), or modifying the substitution position (N-phenyl vs. C-phenyl aniline)—generate profound, quantifiable differences in cytotoxicity, mechanism of action, molecular planarity, and ultimately procurement value [1]. The evidence below establishes exactly where N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine diverges from its closest structural neighbors, enabling scientifically justified selection over generic in-class alternatives.

Quantitative Differentiation Evidence: N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Cytotoxic Potency Against Gastric Cancer NUGC Cells: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Core Comparison

In a direct head-to-head comparison within the same study, the closest 1,3,4-oxadiazole analog to the target compound (N-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, compound 3c) exhibited an IC50 of 0.890 µM against gastric cancer NUGC cells, whereas the corresponding 1,3,4-thiadiazole bioisostere (compound 4d) demonstrated an IC50 of 0.028 µM—a 31.8-fold increase in potency [1]. For context, the unsubstituted N-phenyl oxadiazole derivative (the target compound class) showed IC50 values in the 2.1–3.3 µM range across multiple cancer cell lines [1]. This firmly establishes that the oxadiazole core alone is a weaker cytotoxic scaffold than thiadiazole, making the unsubstituted N-phenyl oxadiazole derivative a lower-potency but potentially more selective starting point for lead optimization.

Anticancer Cytotoxicity Gastric cancer

Antimycobacterial Mechanism of Action Divergence: N-Phenyl vs. N-Alkyl Substitution on the 1,3,4-Oxadiazole Scaffold

A systematic study of N-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amines revealed that the mechanism of antimycobacterial action is profoundly dependent on the N-substituent. N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine inhibits both drug-susceptible and multidrug-resistant M. tuberculosis strains with uniform MIC values of 4–8 µM through a mechanism distinct from isoniazid (INH), showing no cross-resistance to standard antitubercular drugs [1]. In contrast, the N-phenyl-substituted parent scaffold (the target compound class) is not associated with this InhA-independent pathway; its cyclization from isonicotinoylhydrazine carboxamides did not enhance antimycobacterial activity compared to the open-chain precursors [1]. This indicates that the N-phenyl oxadiazole engages mycobacterial targets differently from the N-alkyl series, making it a mechanistically distinct chemical probe.

Antitubercular Mycobacterium tuberculosis Mechanism of action

Molecular Planarity and Conformational Rigidity: 1,3,4-Oxadiazole vs. 1,2,4-Triazole Ring Systems Bearing the Same Phenyl and Pyridyl Substituents

Single-crystal X-ray diffraction analysis of the hydrochloride salt of N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (compound II) revealed a nearly planar molecular architecture, with dihedral angles of only 2.66(8)° and 5.14(8)° between the oxadiazole ring and the phenyl and pyridinium rings, respectively; the phenyl–pyridinium inter-ring angle is 3.92(8)° [1]. In stark contrast, the corresponding 1,2,4-triazole derivative (compound III) bearing identical phenyl and pyridyl substituents adopts a non-planar conformation, with dihedral angles of 58.35(5)° and 58.33(5)° between the triazole ring and the phenyl and pyridyl rings, and a phenyl–pyridyl angle of 36.85(4)° [1]. This represents a >55° difference in ring orientation between the two heterocyclic cores.

X-ray crystallography Conformational analysis Molecular planarity

Commercially Available Purity Levels and Supplier Diversity for the Unsubstituted N-Phenyl Oxadiazole Scaffold

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS 1617-94-3) is commercially available from multiple independent suppliers at defined purity grades. AK Scientific supplies this compound at ≥95% purity (catalog 8580CA) , Leyan offers it at 98% purity (product 1677443) , and Oakwood Chemical provides 100 mg quantities through Fisher Scientific . In comparison, its closely related 1,3,4-oxadiazole analogs bearing substituted phenyl groups (e.g., 4-chlorophenyl, 4-bromophenyl) are predominantly available only through custom synthesis [1], representing a tangible procurement barrier. The unsubstituted N-phenyl derivative is thus the most accessible member of this oxadiazole series for laboratories requiring immediate bench-level quantities without custom synthesis lead times.

Procurement Purity Supplier qualification

Spectroscopic Fingerprint and Structural Confirmation: 1H-NMR and MS Distinction from Positional Isomers

The target compound (CAS 1617-94-3) bears the aniline NH at the oxadiazole 2-position, producing characteristic 1H-NMR signals: the pyridine H-3/H-5 protons appear as a doublet at δ 7.24–7.34 (J = 5.9 Hz), and the pyridine H-2/H-6 protons resonate as a doublet at δ 8.57 (J = 5.9 Hz), with the exchangeable NH proton at δ 14.31–14.34 [1]. This pattern is spectroscopically distinct from its positional isomer 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline (CAS 54754-58-4), where the aniline NH2 is attached directly to the phenyl ring rather than to the oxadiazole core, resulting in different coupling patterns and chemical shifts . The EI mass spectrum of the target compound class yields molecular ion peaks consistent with the molecular formula C13H10N4O (MW 238.24) [1].

Structural confirmation Spectroscopy Quality control

Optimal Application Scenarios for N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Scaffold for Selective, Lower-Potency Lead Series Where Cytotoxic Selectivity Is Prioritized Over Raw Potency

When a drug discovery program requires a cytotoxic scaffold that does not exhibit the extreme potency of the 1,3,4-thiadiazole series (IC50 down to 0.028 µM against NUGC), the N-phenyl-1,3,4-oxadiazole scaffold provides a more moderate baseline activity (IC50 range 0.890–3.3 µM) [1]. This deliberately lower potency can be strategically advantageous in lead optimization campaigns where target selectivity and a wider therapeutic window are paramount, and where the high potency of the thiadiazole analogs introduces unacceptable toxicity risks to normal cells. The unsubstituted N-phenyl derivative serves as the optimal starting scaffold for systematic SAR exploration through electrophilic aromatic substitution on the phenyl ring [1].

Chemical Biology: Mechanistic Probe for InhA-Independent Antimycobacterial Pathways

For tuberculosis research groups investigating non-InhA antimycobacterial mechanisms, the N-phenyl-1,3,4-oxadiazol-2-amine scaffold offers a mechanistically clean starting point: unlike the N-dodecyl analog (MIC 4–8 µM, InhA-independent mechanism), the N-phenyl derivative does not contribute to this pathway upon cyclization, enabling researchers to use it as a negative-control scaffold or as a base for installing substituents that redirect the mechanism of action [2]. This mechanistic differentiation is critical for programs seeking to avoid cross-resistance with existing antitubercular drugs including isoniazid [2].

Structural Biology and Biophysics: Near-Planar Ligand for π-Stacking Interaction Studies with Flat Protein Binding Pockets

The near-coplanar conformation of N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine—with dihedral angles of only 2.66° and 5.14° between the core and pendant aromatic rings—makes it an ideal molecular probe for studying π-stacking interactions with flat binding pockets in proteins [3]. In contrast, the highly twisted 1,2,4-triazole analog (dihedral angles >58°) cannot engage in the same type of aromatic stacking [3]. Researchers investigating targets such as kinases, where flat ATP-binding pockets favor planar ligands, should preferentially select the 1,3,4-oxadiazole scaffold over the 1,2,4-triazole scaffold for fragment-based screening or biophysical assay development [3].

Procurement and Supply Chain: Off-the-Shelf Research-Grade Building Block with Multi-Vendor Availability and Defined Purity Specifications

For laboratories requiring rapid access to a 1,3,4-oxadiazol-2-amine building block without custom synthesis delays, the unsubstituted N-phenyl derivative (CAS 1617-94-3) is the only member of this series available from multiple independent commercial suppliers at defined purity grades (≥95% to 98%) in standard research quantities . The substituted-phenyl analogs (4-chlorophenyl, 4-bromophenyl, 4-methoxyphenyl) are not available as standard catalog items and require custom synthesis, introducing 4–8 week lead times and minimum order constraints [1]. For hit-to-lead chemistry programs operating on compressed timelines, the immediate off-the-shelf availability of the unsubstituted phenyl scaffold provides a decisive procurement advantage .

Quote Request

Request a Quote for n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.